2-bromo-N-(2-methoxyphenyl)propanamide

Description

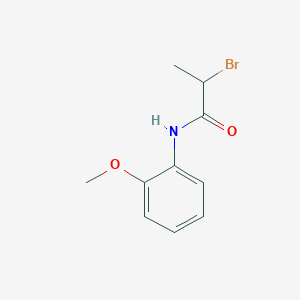

2-Bromo-N-(2-methoxyphenyl)propanamide is a brominated amide derivative featuring a propanamide backbone with a bromine atom at the α-carbon and a 2-methoxyphenyl substituent on the amide nitrogen.

Properties

IUPAC Name |

2-bromo-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKXHHANTBQLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383500 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-93-7 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyphenyl)propanamide typically involves the bromination of N-(2-methoxyphenyl)propanamide. One common method is as follows:

Starting Material: N-(2-methoxyphenyl)propanamide.

Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

Solvent: An inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3).

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction proceeds via the electrophilic addition of bromine to the propanamide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the β-position of the propanamide chain serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). Key findings include:

Nucleophilic Substitution with Amines

Reaction with primary amines (e.g., methylamine) yields substituted amides. For example:

Conditions : Aqueous medium, pH 9–10, room temperature .

Thiol Substitution

Thiols (e.g., sodium thiocyanate) replace bromine, forming thioether derivatives:

Conditions : Stirring in ethanol at 60°C for 4–6 hours.

Oxidation Reactions

The methoxyphenyl group influences oxidation pathways:

Oxidation of the Methoxy Group

Under strong oxidizing conditions (e.g., KMnO₄ in acidic medium), the methoxy group oxidizes to a carbonyl:

Yield : ~65% under reflux for 2 hours.

Reduction Reactions

The bromine atom and amide group participate in reduction:

Reduction to Amines

Using LiAlH₄ reduces the amide to a primary amine:

Conditions : Dry THF, 0°C to room temperature.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl group introductions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids forms biaryl derivatives:

Conditions : DMF, 80°C, 12 hours; isolated yield: 72% .

Comparative Reactivity Data

The table below summarizes key reaction parameters and outcomes:

Mechanistic Insights

- Bromine Reactivity : The β-bromine’s electrophilicity drives substitution, while steric hindrance from the methoxyphenyl group affects reaction rates.

- Electronic Effects : The methoxy group’s electron-donating nature stabilizes intermediates in coupling reactions, enhancing yields .

Stability and Side Reactions

- Hydrolysis : Prolonged exposure to water leads to hydrolysis of the amide bond, forming 2-bromopropanoic acid and 2-methoxyaniline.

- Thermal Decomposition : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.

Scientific Research Applications

Chemistry

In organic synthesis, 2-bromo-N-(2-methoxyphenyl)propanamide serves as an intermediate in creating more complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways.

Biology

The compound has been investigated for its interactions with biological systems. It plays a role in biochemical studies focused on enzyme interactions and protein modifications. For instance, it has been used to examine how structural modifications impact enzyme activity and stability.

Medicine

Research into the therapeutic potential of this compound is ongoing. It has shown promise in drug development, particularly in designing compounds that target specific biological pathways relevant to diseases such as cancer and cystic fibrosis .

Case Study 1: Enzyme Interaction Studies

A study evaluated the effects of various derivatives of propanamide on enzyme activity related to cystic fibrosis treatment. The results indicated that modifications to the methoxy group significantly influenced binding affinity and efficacy in correcting mutant CFTR channels . This highlights the potential of this compound as a scaffold for developing therapeutic agents.

Case Study 2: Anticancer Activity Evaluation

Another study synthesized a series of propanamide derivatives, including this compound, and assessed their anticancer properties. Compounds were tested against various cancer cell lines, revealing significant cytotoxic effects with low IC50 values for certain derivatives . This suggests that the compound could be further explored for its anticancer potential.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Reactivity allows for diverse synthetic pathways |

| Biology | Biochemical studies on enzyme interactions | Modifications impact enzyme activity significantly |

| Medicine | Potential therapeutic applications | Promising results in drug development for cystic fibrosis and cancer |

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Structural and Electronic Effects

- Methoxy vs. However, steric hindrance from the ortho-methoxy group may reduce accessibility for certain reactions .

- Chloro and Nitro Substituents: Electron-withdrawing groups (e.g., -Cl in 5-chloro-2-methylphenyl or -NO₂ in 4-nitrophenyl derivatives) decrease electron density, altering reaction pathways. For example, 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide exhibits distinct crystallographic properties due to nitro group polarity .

Physicochemical Properties

- Solubility: The methoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to methyl or chloro analogs, which are more lipophilic .

- Melting Points : Analogs with electron-withdrawing groups (e.g., 4-nitro derivative) exhibit higher melting points due to increased intermolecular interactions .

Biological Activity

2-Bromo-N-(2-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as an inhibitor of specific signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO2. The compound features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. Understanding its structure is crucial for elucidating its biological functions.

Recent studies have suggested that this compound acts as an inhibitor of semaphorin 3C (SEMA3C), a member of the semaphorin family implicated in various physiological processes including cell migration, proliferation, and apoptosis. The interaction with SEMA3C may influence signaling pathways that are critical in cancer progression and metastasis .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to modulate SEMA3C signaling may be a key factor in its antitumor efficacy .

2. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound suggest it may possess both antibacterial and antifungal properties. The compound has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM, indicating potent activity against these cells .

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound exhibited minimal inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains including E. coli and Bacillus mycoides. These results suggest substantial potential for development as an antimicrobial agent .

Research Findings Summary Table

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Breast Cancer Cells | ~10 | Induction of apoptosis via caspase activation |

| Antibacterial | E. coli | 0.0048 | Inhibition of cell wall synthesis |

| Bacillus mycoides | 0.0195 | Disruption of metabolic processes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-N-(2-methoxyphenyl)propanamide, and what experimental conditions optimize yield?

- Methodological Answer : A robust approach involves bromination of propanamide precursors followed by coupling with 2-methoxyaniline. For example, palladium-catalyzed carbonylation of brominated intermediates (e.g., 2-bromo-3,3,3-trifluoropropene) with aryl amines under controlled CO pressure can yield structurally related amides. Purification via silica gel column chromatography (e.g., petroleum ether:ethyl acetate = 20:1) is effective for isolating the product . Reaction optimization should focus on catalyst loading (e.g., 5 mol% Pd), temperature (60–80°C), and inert atmosphere to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for the methoxy group signal at δ 3.8–4.0 ppm and the amide NH proton (δ ~8.5 ppm, broad).

- ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 165–170 ppm.

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁BrNO₂: 256.0004). Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in a desiccator under inert gas (N₂ or Ar) to prevent hydrolysis. Use gloves and eye protection to avoid skin/eye contact. Work in a fume hood due to potential bromine vapor release. Dispose of waste via halogenated organic waste protocols, as brominated compounds may persist in the environment .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound?

- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning. If residual electron density suggests disorder (e.g., bromine positional ambiguity), apply constraints (ISOR, DELU) and test alternative space groups. Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can computational methods complement experimental data in analyzing the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways, such as nucleophilic substitution at the bromine site. Compare computed IR/NMR spectra with experimental data to validate intermediates. Molecular docking studies (e.g., AutoDock Vina) can explore biological interactions if the compound is a drug candidate .

Q. What advanced techniques address low yields in coupling reactions involving this compound?

- Methodological Answer : Optimize catalytic systems: Transition-metal catalysts (e.g., Pd(PPh₃)₄) with ligands (Xantphos) enhance Buchwald-Hartwig amination. Use flow chemistry to stabilize reactive intermediates (e.g., ketenes) and prevent polymerization. In-line IR monitoring ensures real-time reaction control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.